N-(4-ethoxybenzyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-ethoxybenzyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10856464 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Behavior
One area of research focuses on the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, which share structural similarities with the specified compound through their benzene ring structures and functional groups, are used as preservatives in various products. Despite treatments eliminating them relatively well from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This research highlights the environmental persistence of chemically related compounds and underscores the importance of understanding their ecological impacts (Haman et al., 2015).
Sunscreen Ingredients and Environmental Effects
Another study reviews the environmental effects of sunscreen active ingredients, including oxybenzone and others. These compounds, while structurally distinct from N-(4-ethoxybenzyl)-4-methylbenzenesulfonamide, share a common usage in consumer products and have raised concerns regarding their persistence and potential ecological impacts. This research provides a foundation for assessing the environmental safety of various synthetic compounds used in personal care products (Schneider & Lim, 2019).
Analytical Methods in Chemical Analysis
The development of analytical methods for detecting and characterizing chemical compounds is crucial for understanding their behavior and impact. A review on the analytical methods used in determining antioxidant activity showcases the diverse techniques available for analyzing chemical compounds, including those related to this compound. These methods are essential for identifying antioxidant properties and other chemical characteristics of compounds in various matrices (Munteanu & Apetrei, 2021).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) examines their occurrence in indoor air, dust, consumer goods, and food. This study, while focusing on a specific class of compounds, underscores the importance of monitoring and understanding the environmental presence and potential health implications of a wide range of synthetic chemicals, including those structurally related to this compound (Zuiderveen et al., 2020).
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-20-15-8-6-14(7-9-15)12-17-21(18,19)16-10-4-13(2)5-11-16/h4-11,17H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGDNZKZNARSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.